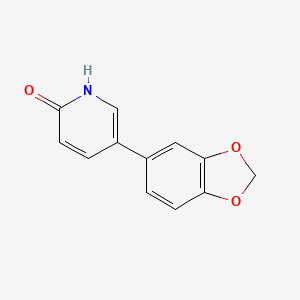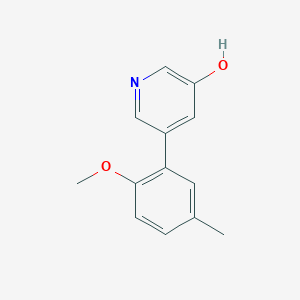
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% (2H3MMPP-95) is a chemical compound belonging to the class of pyridines, which is a class of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 177-178 °C and a molecular weight of 197.22 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 2H3MMPP-95 is used in a variety of applications, including organic synthesis, pharmaceuticals, and industrial processes.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of bioactive compounds, including antimicrobial, antifungal, and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and pharmaceuticals. Furthermore, 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines.
Mecanismo De Acción
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% binds to the active site of DHFR and prevents it from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition of DHFR activity leads to the inhibition of DNA and RNA synthesis, which can have a variety of effects on cells, depending on the concentration of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% used.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. At low concentrations, it has been shown to inhibit the growth of bacteria, fungi, and viruses. At higher concentrations, it has been shown to be cytotoxic to a variety of cell types, including human cancer cells. Furthermore, it has been shown to inhibit the activity of the enzyme DHFR, leading to the inhibition of DNA and RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, it is relatively stable and is soluble in a variety of solvents. However, it is also important to note that 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. One potential area of research is the development of new and improved synthesis methods for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. Another potential area of research is the development of new and improved applications for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, such as the development of new drugs or other compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, as well as its mechanism of action. Finally, further research could be done to investigate the potential toxicity of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and to develop methods for its safe and effective use.
Métodos De Síntesis
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is synthesized by the reaction of 4-methoxy-3-methylphenol (MMP) with 2-chloro-3-hydroxypyridine (CHP) in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, with the CHP molecule acting as the nucleophile and the MMP molecule acting as the electrophile. The resulting product is a mixture of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and 2-chloro-3-(4-methoxy-3-methylphenyl)pyridine (CH3MMPP-95). The mixture can be separated by column chromatography, and the desired product can be isolated.
Propiedades
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQXRMZMGUDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682783 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-56-1 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














